Fantofarone

Vue d'ensemble

Description

Fantofarone is a calcium channel blocker . It belongs to a class of sulfone indolizines, which is structurally different from the existing classes . It has been used for the treatment of angioplasty-induced vasospasm in atherosclerotic rabbits .

Molecular Structure Analysis

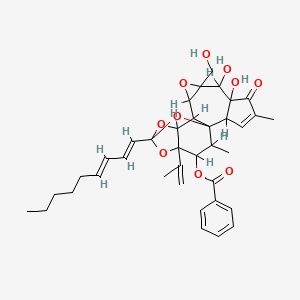

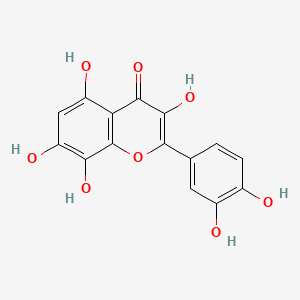

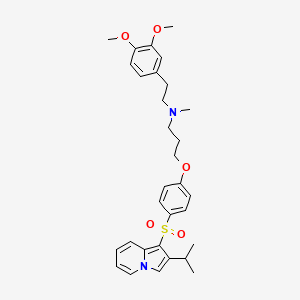

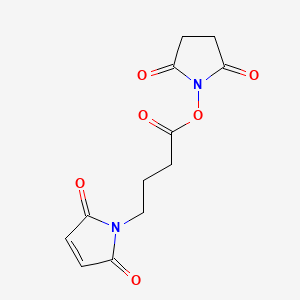

Fantofarone has a molecular formula of C31H38N2O5S and a molecular weight of 550.7 g/mol . The IUPAC name for Fantofarone is N - [2- (3,4-Dimethoxyphenyl)ethyl]- N -methyl-3- [4- (2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine .Applications De Recherche Scientifique

Calcium Channel Blocker

Fantofarone is a potent calcium channel blocker . Calcium channel blockers are used to prevent calcium from entering cells of the heart and blood vessel walls, resulting in lower blood pressure. They are used to treat conditions like hypertension, angina, and arrhythmia .

Treatment of Angioplasty-Induced Vasospasm

Fantofarone has been shown to be effective in the treatment of angioplasty-induced vasospasm in atherosclerotic rabbits . Vasospasm is a condition where blood vessels spasm, leading to vasoconstriction. This can lead to tissue ischemia and necrosis. Fantofarone’s effectiveness in this application was found to be superior to that of Verapamil, another calcium channel blocker .

Reversing Chloroquine Resistance

Fantofarone, along with Verapamil, has been tested for its potential to reverse resistance to Chloroquine . Chloroquine is a medication used to treat malaria. However, resistance to Chloroquine has become a significant problem in malaria treatment. While Verapamil was found to be more potent and efficient than Fantofarone in this application, Fantofarone still showed some effectiveness .

Blocking Voltage-Activated Ca++ Currents

Fantofarone has been investigated for its blocking effects on different types of voltage-activated Ca++ currents . This was done using the whole-cell patch-clamp method in chick dorsal root ganglion neurons (for T-, L- and N-type currents) and in rat cerebellar Purkinje neurons (for P-type current) in primary culture .

Potentiation of Chloroquine Sensitivity

Fantofarone has been found to potentiate the Chloroquine sensitivity activity on the Chloroquine-resistant Plasmodium falciparum strain . This means that Fantofarone could potentially enhance the effectiveness of Chloroquine treatment in resistant strains of malaria .

Mécanisme D'action

Target of Action

Fantofarone primarily targets the L-type calcium channels . These channels play a crucial role in the contraction of cardiac and smooth muscle by allowing the entry of calcium ions into the cell .

Mode of Action

Fantofarone is a calcium channel blocker . It binds selectively to the alpha 1-subunit of the L-type calcium channel at a site distinct from the classical 1,4-dihydropyridine, phenylalkylamine, and benzothiazepine sites . This interaction inhibits the influx of calcium ions, which can lead to a decrease in muscle contraction .

Biochemical Pathways

It’s known that the blocking of l-type calcium channels can affect various cellular processes, including muscle contraction and neurotransmitter release

Pharmacokinetics

A study in healthy volunteers showed that after a single oral administration of Fantofarone, peak plasma concentrations and areas under the curve up to 24 hours were observed . The terminal half-life was approximately 4 hours . These properties suggest that Fantofarone has good bioavailability and is rapidly metabolized and eliminated from the body .

Result of Action

Fantofarone’s action as a calcium channel blocker can lead to various molecular and cellular effects. For instance, it has been shown to be effective in reducing angioplasty-induced vasospasm in an atherosclerotic rabbit model . This suggests that Fantofarone can help relax blood vessels, thereby improving blood flow .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAMRBIZWGDOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150729 | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fantofarone | |

CAS RN |

114432-13-2 | |

| Record name | Fantofarone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fantofarone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fantofarone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FANTOFARONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)

![N-(6-Methoxy-2-benzothiazolyl)-2-[[4-(2-propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-acetamide](/img/structure/B1671980.png)

![Benzamide, N-[3-[1,4-dihydro-1-methyl-7-[(6-methyl-3-pyridinyl)amino]-2-oxopyrimido[4,5-D]pyrimidin-3(2H)-YL]-4-methylphenyl]-3-(trifluoromethyl)-](/img/structure/B1671981.png)

![8-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B1671982.png)